molecular formula C17H14BrFN2O B2930515 N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide CAS No. 2418733-93-2

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide

カタログ番号 B2930515
CAS番号: 2418733-93-2
分子量: 361.214
InChIキー: CCKMUWFXMUCMTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signal transduction pathways involved in cytokine signaling. The inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signal transduction pathways involved in cytokine signaling. Inhibition of TYK2 by N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In preclinical models, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to reduce inflammation and tissue damage in various autoimmune and inflammatory diseases. Additionally, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

The advantages of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its potent inhibitory effects on TYK2 activity and its potential therapeutic effects in the treatment of various autoimmune and inflammatory diseases. However, the limitations of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its high cost and limited availability.

将来の方向性

There are several potential future directions for research on N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide. One direction is to further investigate its therapeutic potential in the treatment of autoimmune and inflammatory diseases, particularly in clinical trials. Another direction is to explore the potential of combining N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide with other inhibitors of the JAK family of enzymes to achieve synergistic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in humans.

合成法

The synthesis of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide involves a multi-step process that begins with the reaction of 3-bromobenzyl cyanide with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with (S)-N-Boc-3-hydroxypropan-1-amine to form a protected amine intermediate. The final step involves deprotection of the amine group to yield the desired product.

科学的研究の応用

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune and inflammatory diseases. In a preclinical model of rheumatoid arthritis, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide was shown to reduce inflammation and joint damage. In a preclinical model of psoriasis, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide was shown to reduce skin inflammation and improve skin histology. Additionally, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been shown to have potential therapeutic effects in the treatment of inflammatory bowel disease.

特性

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O/c18-14-3-1-2-13(10-14)16(11-20)21-17(22)9-6-12-4-7-15(19)8-5-12/h1-5,7-8,10,16H,6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKMUWFXMUCMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。